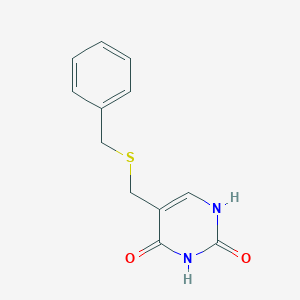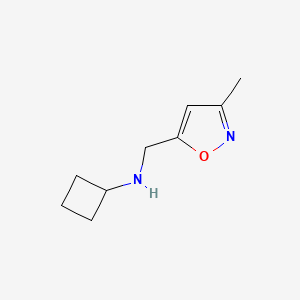![molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2](/img/structure/B13997841.png)
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is an organic compound characterized by a bicyclic structure with a chlorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The presence of the chlorine atom and phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the chlorine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atom or the phenyl group.
Addition Reactions: The bicyclic structure can participate in addition reactions, especially with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the chlorine and phenyl groups, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octene: Contains a double bond, which imparts different chemical properties and reactivity.
Norbornane: Another bicyclic compound with different ring strain and reactivity compared to bicyclo[2.2.2]octane derivatives.
Uniqueness
Bicyclo[22The rigid bicyclic structure also contributes to its stability and makes it an interesting compound for scientific research .
Propiedades
Número CAS |
33732-68-2 |
|---|---|
Fórmula molecular |
C14H17Cl |
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
1-chloro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clave InChI |
ZHWPZWVGLRJGPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


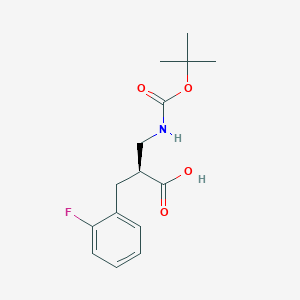
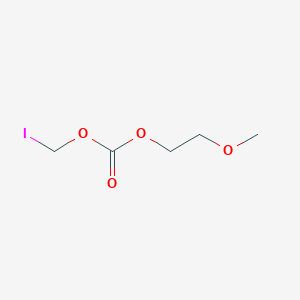
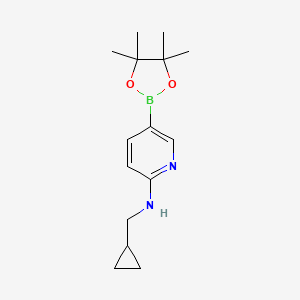
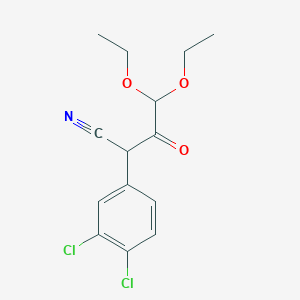
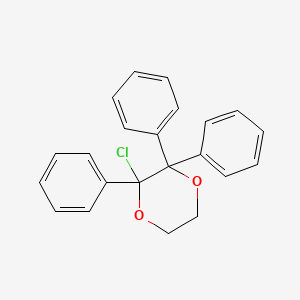
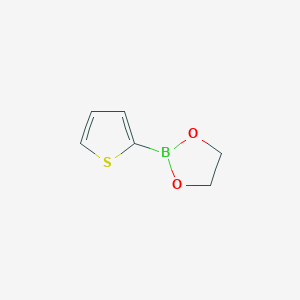

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
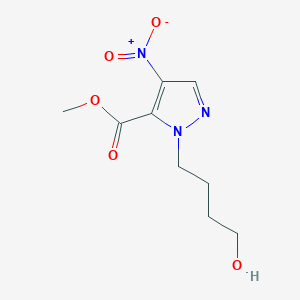
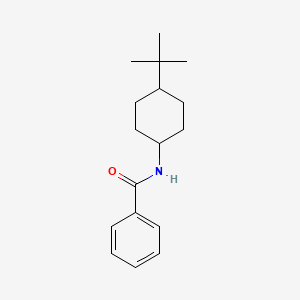
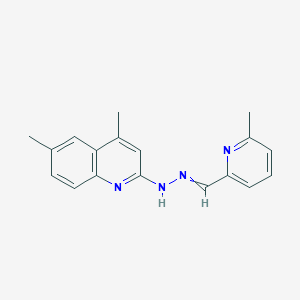
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
